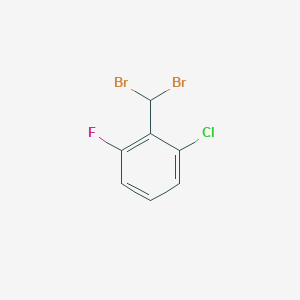
4-Nitro-1-(4'-nitro-2'-trifluoromethylthio)phenoxybenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Nitro-1-(4'-nitro-2'-trifluoromethylthio)phenoxybenzene (4-NTTP) is a synthetic aromatic compound that has been studied for its potential as a therapeutic agent and its ability to modulate gene expression. 4-NTTP has been found to have a variety of biological activities, including anti-inflammatory, anti-tumor, and anti-viral effects. It has also been studied for its potential to act as a chemosensitizer, enhancing the efficacy of traditional cancer therapies.
科学研究应用
4-Nitro-1-(4'-nitro-2'-trifluoromethylthio)phenoxybenzene has been studied for its potential as a therapeutic agent and its ability to modulate gene expression. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral effects, and has been studied for its potential to act as a chemosensitizer, enhancing the efficacy of traditional cancer therapies. It has also been studied for its potential to act as an antioxidant and a neuroprotective agent.
作用机制
The mechanism of action of 4-Nitro-1-(4'-nitro-2'-trifluoromethylthio)phenoxybenzene is not fully understood, but it is believed to involve the modulation of gene expression and the production of reactive oxygen species (ROS). 4-Nitro-1-(4'-nitro-2'-trifluoromethylthio)phenoxybenzene has been shown to inhibit the expression of pro-inflammatory cytokines and to induce the expression of anti-inflammatory cytokines. It has also been shown to induce apoptosis in cancer cells and to inhibit the growth of tumor cells.
Biochemical and Physiological Effects
4-Nitro-1-(4'-nitro-2'-trifluoromethylthio)phenoxybenzene has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and to induce the expression of anti-inflammatory cytokines. It has also been found to have anti-tumor, anti-viral, and chemosensitizing effects. In addition, 4-Nitro-1-(4'-nitro-2'-trifluoromethylthio)phenoxybenzene has been found to act as an antioxidant, protecting cells from oxidative damage, and to act as a neuroprotective agent, protecting neurons from damage.
实验室实验的优点和局限性
The advantages of using 4-Nitro-1-(4'-nitro-2'-trifluoromethylthio)phenoxybenzene in laboratory experiments include its low cost, its easy synthesis, and its ability to modulate gene expression. However, there are some limitations to using 4-Nitro-1-(4'-nitro-2'-trifluoromethylthio)phenoxybenzene in laboratory experiments. It is a synthetic compound, and its effects may not be the same as those of naturally occurring compounds. In addition, its mechanism of action is not fully understood, and its effects may vary depending on the experimental conditions.
未来方向
The potential of 4-Nitro-1-(4'-nitro-2'-trifluoromethylthio)phenoxybenzene as a therapeutic agent and as a modulator of gene expression is still being studied. Possible future directions for 4-Nitro-1-(4'-nitro-2'-trifluoromethylthio)phenoxybenzene research include further studies on its anti-tumor, anti-viral, and chemosensitizing effects, as well as its potential to act as an antioxidant and a neuroprotective agent. In addition, further research is needed to understand the mechanism of action of 4-Nitro-1-(4'-nitro-2'-trifluoromethylthio)phenoxybenzene and to determine the optimal conditions for its use in laboratory experiments.
合成方法
4-Nitro-1-(4'-nitro-2'-trifluoromethylthio)phenoxybenzene can be synthesized from 4-nitrophenol, which is reacted with trifluoromethanesulfenyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then reacted with nitrobenzene to form 4-Nitro-1-(4'-nitro-2'-trifluoromethylthio)phenoxybenzene. This synthesis method has been found to be efficient and cost-effective, and is suitable for large-scale production.
属性
IUPAC Name |
4-nitro-1-(4-nitrophenoxy)-2-(trifluoromethylsulfanyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F3N2O5S/c14-13(15,16)24-12-7-9(18(21)22)3-6-11(12)23-10-4-1-8(2-5-10)17(19)20/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTTSBVFFCYLRSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2=C(C=C(C=C2)[N+](=O)[O-])SC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F3N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitro-1-(4'-nitro-2'-trifluoromethylthio)phenoxybenzene | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














